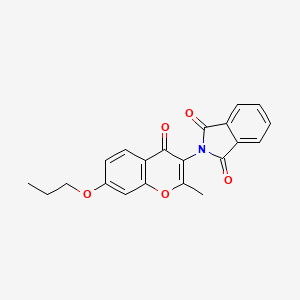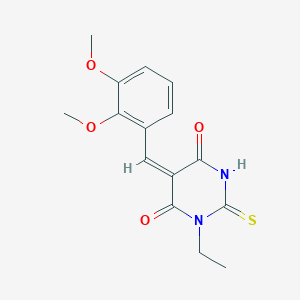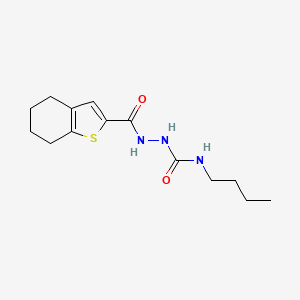![molecular formula C22H24N2O6 B4719032 dimethyl 5-{[4-(pentanoylamino)benzoyl]amino}isophthalate](/img/structure/B4719032.png)
dimethyl 5-{[4-(pentanoylamino)benzoyl]amino}isophthalate
説明
Dimethyl 5-{[4-(pentanoylamino)benzoyl]amino}isophthalate, commonly known as DPI, is a chemical compound that belongs to the class of isophthalate esters. DPI has gained significant attention in the scientific community due to its potential use in various research applications.
作用機序
DPI exerts its inhibitory effect on PKC by binding to the enzyme's regulatory domain, preventing its activation by diacylglycerol and calcium ions. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes. The precise mechanism of action of DPI is not fully understood, but it is thought to involve the disruption of protein-protein interactions and the induction of conformational changes in the enzyme.
Biochemical and Physiological Effects
DPI has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DPI has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, DPI has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress.
実験室実験の利点と制限
One of the main advantages of DPI is its high potency and selectivity for PKC inhibition. This makes it an attractive tool for studying the role of PKC in various cellular processes. However, DPI has some limitations for lab experiments. It has been shown to have off-target effects on other enzymes, such as protein kinase A and calcium/calmodulin-dependent kinase II. Additionally, DPI has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the use of DPI in scientific research. One potential application is in the development of novel therapeutics for cancer and other diseases. DPI has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, DPI could be used as a tool for studying the role of PKC in various cellular processes, such as inflammation and neurodegeneration. Finally, future research could focus on improving the solubility and selectivity of DPI, making it a more versatile tool for scientific research.
Conclusion
In conclusion, DPI is a potent inhibitor of PKC that has gained significant attention in the scientific community due to its potential use in various research applications. DPI has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. While DPI has some limitations for lab experiments, it remains an attractive tool for studying the role of PKC in various cellular processes. Future research could focus on improving the solubility and selectivity of DPI, as well as exploring its potential use in the development of novel therapeutics.
科学的研究の応用
DPI is widely used in scientific research, particularly in the field of medicinal chemistry. It is used as a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes. PKC is involved in the regulation of cell growth, differentiation, and apoptosis, making it an attractive target for the development of novel therapeutics.
特性
IUPAC Name |
dimethyl 5-[[4-(pentanoylamino)benzoyl]amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-4-5-6-19(25)23-17-9-7-14(8-10-17)20(26)24-18-12-15(21(27)29-2)11-16(13-18)22(28)30-3/h7-13H,4-6H2,1-3H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPXUBRVKJJRAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B4718982.png)
![N-cyclopentyl-2-({5-[(2,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4718988.png)
![{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4718993.png)

![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-2-phenylacetamide](/img/structure/B4719007.png)
![butyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B4719013.png)
![2-[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4719019.png)
![methyl {3-(4-chlorophenyl)-5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4719024.png)
![N-benzyl-2-(benzylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B4719035.png)
![N-(3-{[(3-chlorophenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B4719041.png)
![4-(3-chloro-4-fluorophenyl)-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4719055.png)
![2-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4719061.png)

